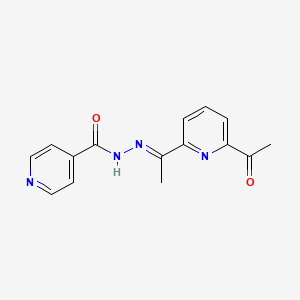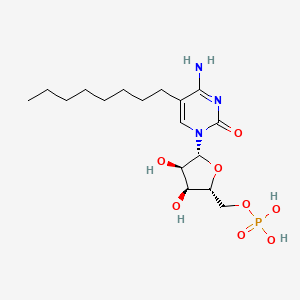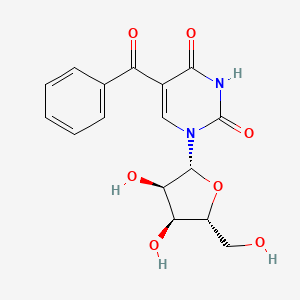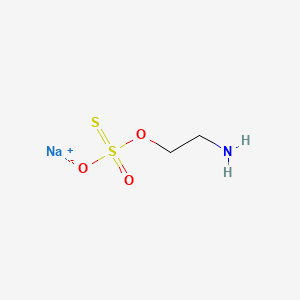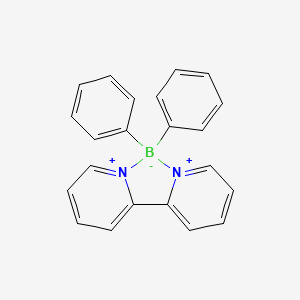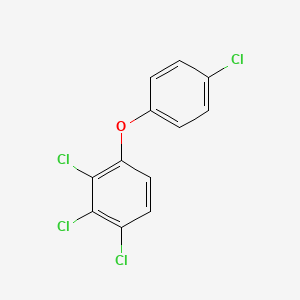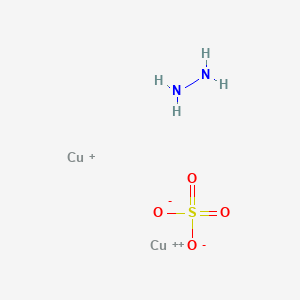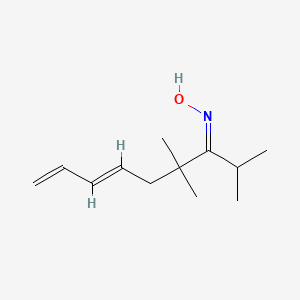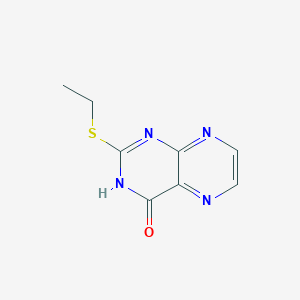
2-(Ethylsulfanyl)pteridin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylthio)-4-oxopteridine is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The presence of an ethylthio group at the second position and an oxo group at the fourth position makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylthio)-4-oxopteridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with diethyl oxalate to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired compound. The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide.
Industrial Production Methods: Industrial production of 2-(ethylthio)-4-oxopteridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Ethylthio)-4-oxopteridine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Ethylthio)-4-oxopteridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives.
Biology: It is used in studies related to enzyme inhibition and as a probe for understanding biological pathways involving pteridines.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(ethylthio)-4-oxopteridine involves its interaction with specific molecular targets. The ethylthio group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The oxo group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site. These interactions can affect various biological pathways, making the compound useful in drug development and biochemical research.
Comparación Con Compuestos Similares
2-(Methylthio)-4-oxopteridine: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-4-hydroxypteridine: Similar structure but with a hydroxyl group instead of an oxo group.
2-(Ethylthio)-4-aminopteridine: Similar structure but with an amino group instead of an oxo group.
Uniqueness: 2-(Ethylthio)-4-oxopteridine is unique due to the combination of the ethylthio and oxo groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
14684-56-1 |
|---|---|
Fórmula molecular |
C8H8N4OS |
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-3H-pteridin-4-one |
InChI |
InChI=1S/C8H8N4OS/c1-2-14-8-11-6-5(7(13)12-8)9-3-4-10-6/h3-4H,2H2,1H3,(H,10,11,12,13) |
Clave InChI |
OUKAAMGZZVIMMH-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC2=NC=CN=C2C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


